1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone
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Description
Scientific Research Applications
Chemically Amplified Resists for Photolithography
1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone is studied for its application in the development of chemically amplified photoresists. A novel class of ketal-protected chemically amplified photoresists, using poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) (poly(DNMMA)) as a matrix polymer, showcases the potential of this compound derivatives in improving the sensitivity and performance of photoresists in semiconductor manufacturing. The ketal group in the polymer hydrolyzes under acid catalysis to yield alcohol functionalities and cyclopentanone, enhancing acid diffusion and thereby the photoresist's performance (Kim, Park, & Jang, 2000).
Advancements in Mechanochemistry
Mechanochemical research explores the potential of this compound derivatives for detoxifying expired pharmaceuticals, demonstrating a novel application beyond traditional chemical synthesis. Studies on ibuprofen indicate that mechanochemical treatments can induce degradation pathways leading to less toxic and pharmacologically inactive compounds. This innovative approach opens new avenues for safely disposing of expired or unused medications, reducing environmental impact and pharmaceutical waste management challenges (Andini et al., 2012).
Biodegradable Lubricants from Oleic Acid
Research into biolubricants has led to the synthesis of novel compounds derived from this compound, showcasing its utility in creating environmentally friendly lubricants. By synthesizing derivatives from oleic acid, researchers have developed potential biolubricant candidates that offer sustainable alternatives to conventional petroleum-based lubricants. These derivatives not only provide high performance but also contribute to reducing environmental pollution, highlighting the diverse applications of this compound in green chemistry and sustainable industrial practices (Kurniawan et al., 2017).
Synthesis of Spirobisnaphthalenes in Fungal Endophytes
A fascinating application of compounds related to this compound is their role in the synthesis of spirobisnaphthalenes from fungal endophytes. Spirobisnaphthalenes, such as those isolated from Rhytidhysteron sp., exhibit significant biological activities, including anti-inflammatory properties. This research underscores the potential of this compound and its derivatives in the discovery of new bioactive compounds with pharmaceutical applications, demonstrating the chemical's versatility and its role in bridging organic chemistry with biotechnology (Pudhom & Teerawatananond, 2014).
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)8-3-2-4-9(8)11-5-6-12-9/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYNVAVICIRXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC12OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.